molecular formula C4H7N3 B1278141 (1h-Pyrazol-3-yl)methanamine CAS No. 37599-58-9

(1h-Pyrazol-3-yl)methanamine

Cat. No.: B1278141
CAS No.: 37599-58-9
M. Wt: 97.12 g/mol
InChI Key: IYSPNYLFKSTATA-UHFFFAOYSA-N
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Description

(1H-Pyrazol-3-yl)methanamine is a heterocyclic organic compound with the molecular formula C4H7N3 It is characterized by a pyrazole ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-3-yl)methanamine typically involves the reaction of pyrazole with formaldehyde and ammonia. The process can be summarized as follows:

    Formation of Pyrazole: Pyrazole is synthesized through the cyclization of hydrazine with 1,3-dicarbonyl compounds.

    Aminomethylation: The pyrazole is then reacted with formaldehyde and ammonia under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Pyrazole derivatives with various functional groups.

    Reduction: Amine derivatives with altered functional groups.

    Substitution: Substituted pyrazole compounds with different alkyl or acyl groups.

Scientific Research Applications

(1H-Pyrazol-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1H-Pyrazol-3-yl)methanamine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

  • 1H-Pyrazole-3-methanamine
  • 1-Methyl-1H-pyrazol-3-yl)methanamine
  • 3-(Aminomethyl)pyrazole

Comparison: (1H-Pyrazol-3-yl)methanamine is unique due to its specific structure, which allows for versatile chemical reactions and potential applications. Compared to similar compounds, it offers distinct reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1H-pyrazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-3-4-1-2-6-7-4/h1-2H,3,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSPNYLFKSTATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428080
Record name 1-(1H-Pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37599-58-9
Record name 1-(1H-Pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazol-3-ylmethanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do (1H-Pyrazol-3-yl)methanamine derivatives interact with their target and what are the downstream effects?

A1: While the provided abstracts don't explicitly describe the binding mechanism, they highlight that substituted (1H-Pyrazol-3-yl)methanamines act as type II calcimimetics. [] This suggests they bind to the calcium-sensing receptor (CaSR), mimicking the effects of calcium. This binding ultimately leads to the inhibition of parathyroid hormone (PTH) secretion, offering a potential therapeutic strategy for secondary hyperparathyroidism. []

Q2: Can you elaborate on the structure-activity relationship (SAR) of (1H-Pyrazol-3-yl)methanamines and how structural modifications affect their potency as calcimimetics?

A2: The research indicates that introducing a pyrazole ring significantly influences the activity of these compounds. [] Specifically, a study focusing on ring-constrained analogs of a known calcimimetic, R-568, found that incorporating a pyrazole ring led to the development of compound 15, exhibiting promising efficacy in a rat model. [] This highlights the importance of the pyrazole moiety and its specific substitution pattern for potent calcimimetic activity. Further exploration of various substituents on the pyrazole and methanamine moieties could unveil a more detailed SAR profile, guiding the development of even more potent and selective calcimimetics.

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